molecular formula C20H26N2O2 B12855943 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol

1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol

Cat. No.: B12855943
M. Wt: 326.4 g/mol
InChI Key: FLGAAZSRSMHBFE-UHFFFAOYSA-N
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Description

1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzhydryloxy group attached to a piperazine ring, which is further connected to a propanol chain. The presence of these functional groups makes it a versatile molecule in both synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol typically involves multi-step procedures. One common method includes the reaction of benzhydrol with epichlorohydrin to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter transporters. It acts as a triple reuptake inhibitor, simultaneously inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially alleviating symptoms of disorders like depression .

Comparison with Similar Compounds

1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-benzhydryloxy-3-piperazin-1-ylpropan-2-ol

InChI

InChI=1S/C20H26N2O2/c23-19(15-22-13-11-21-12-14-22)16-24-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21,23H,11-16H2

InChI Key

FLGAAZSRSMHBFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(COC(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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